molecular formula C4H4INO B13466717 5-Iodo-4-methyl-1,3-oxazole

5-Iodo-4-methyl-1,3-oxazole

Cat. No.: B13466717
M. Wt: 208.99 g/mol
InChI Key: NMGCBKLUUVNYIV-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of iodine and a methyl group in the 5 and 4 positions, respectively, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Iodo-4-methyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-4-methyl-1,3-oxazole is unique due to the presence of both iodine and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H4INO

Molecular Weight

208.99 g/mol

IUPAC Name

5-iodo-4-methyl-1,3-oxazole

InChI

InChI=1S/C4H4INO/c1-3-4(5)7-2-6-3/h2H,1H3

InChI Key

NMGCBKLUUVNYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)I

Origin of Product

United States

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